D-Mannonic acid-1,4-lactone (CAS 26301-79-1) is a highly stable, five-membered cyclic ester (gamma-lactone) derived from the oxidation of D-mannose. In industrial and advanced laboratory procurement, it is primarily sourced as a premium chiral building block for the synthesis of rare L-sugars, C-aryl furanosides, and complex macrolides[1]. Unlike its parent sugar, D-mannose, which exists in mutarotating anomeric forms, D-mannono-1,4-lactone provides a locked, stereochemically defined furanose core with distinct reactivity at the C2, C4, and C5 hydroxyl positions [2]. Its high thermodynamic stability in aqueous media and its precise (3S,4R,5R) stereocenter configuration make it a critical starting material for stereocontrolled inversion reactions and a reliable scaffold for synthesizing antiviral nucleoside analogs and enzyme inhibitors [1].
Attempting to substitute D-mannono-1,4-lactone with more common sugar lactones, such as D-glucono-1,5-lactone (a delta-lactone), or the parent sugar D-mannose, leads to immediate process failures in stereoselective synthesis[1]. D-Glucono-1,5-lactone possesses a six-membered ring that is thermodynamically less stable, rapidly hydrolyzing to the open-chain aldonic acid in aqueous or mildly basic conditions, thus destroying the cyclic scaffold required for downstream coupling [2]. Furthermore, substituting with D-mannose requires multi-step, carefully controlled oxidation protocols to achieve the reactive lactone state. For syntheses requiring precise double-inversion at the C4 and C5 positions (such as L-ribose production), the specific stereochemical pre-organization of D-mannono-1,4-lactone is non-negotiable; using epimeric or unoxidized analogs results in incorrect stereocenters, drastically reducing the yield of the target enantiomer and increasing costly purification steps[1].
In the synthesis of the rare sugar L-ribose (a critical precursor for antiviral L-nucleosides), D-mannono-1,4-lactone serves as an optimal chiral pool starting material. Under Mitsunobu conditions, the gamma-hydroxyalkoxamate derived from D-mannono-1,4-lactone undergoes a highly stereospecific intramolecular O-alkylation, achieving a 94% yield of the O-cyclized product with zero detectable N-alkylation byproducts[1]. This allows for a one-pot 'double inversion' at the C-4 and C-5 stereocenters. In contrast, attempting de novo synthesis or using less pre-organized sugar precursors requires significantly more steps and suffers from competing side reactions, lowering overall yields [1].
| Evidence Dimension | Yield of stereospecific O-alkylation (inversion step) |
| Target Compound Data | 94% yield (0% N-alkylation byproduct) |
| Comparator Or Baseline | Generic acyclic or less rigid sugar precursors (prone to mixed N-/O-alkylation and lower yields) |
| Quantified Difference | >90% target conversion with complete suppression of N-alkylation |
| Conditions | Mitsunobu cyclization conditions (TPP, DEAD) |
Procuring this specific lactone drastically streamlines the industrial synthesis of expensive L-ribose, maximizing throughput and eliminating costly chromatographic separations of byproducts.
The structural integrity of sugar lactones in solution is critical for their use as enzyme inhibitors or aqueous reactants. NMR studies demonstrate that D-mannono-1,4-lactone (a 5-membered gamma-lactone) maintains a stable equilibrium with its free acid form in aqueous buffer at pH 7, resisting complete hydrolysis [1]. In stark contrast, 6-membered delta-lactones like D-glucono-1,5-lactone undergo rapid and near-complete hydrolysis to the open-chain aldonic acid under identical physiological or mildly basic conditions [1]. The thermodynamic stability of the gamma-lactone ring ensures that the cyclic structure remains intact for receptor binding or subsequent chemical derivatization.
| Evidence Dimension | Ring stability / Resistance to hydrolysis |
| Target Compound Data | Stable equilibrium in aqueous buffer (pH 7), retaining the cyclic gamma-lactone form |
| Comparator Or Baseline | D-Glucono-1,5-lactone (rapidly hydrolyzes to open-chain aldonic acid) |
| Quantified Difference | Gamma-lactone avoids the rapid, complete ring-opening seen in delta-lactones |
| Conditions | Aqueous buffer, pH 7, monitored via 13C NMR |
Buyers formulating aqueous assays or requiring a stable cyclic intermediate must select the 1,4-lactone to prevent premature degradation and loss of the reactive furanose core.
D-Mannono-1,4-lactone is utilized as a gram-scale precursor in the total synthesis of complex molecules, such as the allenic macrolide (+)-archangiumide. The rigid furanose structure of the acetal-protected D-mannono-1,4-lactone allows for highly regioselective reaction at the C2-OH position using Tf2O/pyridine [1]. This precise activation enables a subsequent concomitant lactone opening and cyclization to form the required chiral allene. Using linear sugar derivatives or non-lactone comparators fails to provide the necessary steric environment, leading to non-selective functionalization across multiple hydroxyl groups and requiring extensive, yield-reducing protection/deprotection schemes [1].
| Evidence Dimension | Regioselectivity of hydroxyl activation |
| Target Compound Data | Highly selective C2-OH sulfonation |
| Comparator Or Baseline | Linear sugar polyols (require multi-step orthogonal protection) |
| Quantified Difference | Eliminates the need for multi-step orthogonal protection strategies required by linear polyols |
| Conditions | Reaction with Tf2O/pyridine on the acetal-protected lactone |
For process chemists synthesizing complex chiral drugs, this compound provides a 'locked' conformation that guarantees regiocontrol, saving multiple synthetic steps and reagent costs.
D-Mannonic acid-1,4-lactone is the premier starting material for the commercial and laboratory-scale synthesis of L-ribose via Mitsunobu-driven double inversion [1]. This directly supports the manufacturing of L-nucleoside analogs used in antiviral therapies, where high stereochemical purity is mandatory and generic sugar precursors fail to provide the necessary inversion yields.
Due to its defined (3S,4R,5R) stereocenters and highly stable gamma-lactone ring, it is the ideal precursor for synthesizing diastereomeric C-aryl furanosides [2]. These compounds are actively investigated as inhibitors for bacterial enzymes (e.g., LpxC in Gram-negative bacteria), where the locked furanose core ensures the correct spatial orientation of functional groups.
The compound's rigid structure allows for highly regioselective modifications, such as C2-OH activation, making it a critical building block in the total synthesis of rare allenic macrolides like (+)-archangiumide[3]. Procuring this lactone bypasses the need for complex asymmetric catalysis or exhaustive protection/deprotection steps required when using linear polyols.